molecular formula C9H11F2NO B13245195 4-(1-Aminopropyl)-2,6-difluorophenol

4-(1-Aminopropyl)-2,6-difluorophenol

Cat. No.: B13245195
M. Wt: 187.19 g/mol
InChI Key: RVAZFDCIYXZJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Phenolic and Amino Functional Groups in Chemical Synthesis

The phenolic hydroxyl group and the amino group are two of the most fundamental functional groups in organic chemistry, each contributing significantly to the reactivity and properties of the molecules they are part of.

The phenolic group , consisting of a hydroxyl (-OH) group directly attached to an aromatic ring, is a weak acid due to the resonance stabilization of the corresponding phenoxide anion. victoria.ac.nz This acidity allows phenols to participate in a variety of reactions, including the formation of ethers and esters. The hydroxyl group is also a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, making the aromatic ring more susceptible to reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation.

The amino group (-NH2), being basic, readily forms salts with acids. It is also a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. In synthetic chemistry, the amino group can be a nucleophile and can be readily acylated, alkylated, and used in the formation of diazonium salts, which are versatile intermediates for introducing a wide range of other functional groups. chemcess.comresearchgate.net The presence of both an acidic phenolic group and a basic amino group in aminophenols makes them amphoteric compounds with a rich and diverse chemistry. chemicalbook.com

Significance of Fluorine Substitution in Aromatic Systems for Chemical Reactivity

The electron-withdrawing nature of fluorine generally deactivates the aromatic ring towards electrophilic substitution. However, fluorine is also a pi-electron donor through resonance, which can influence the regioselectivity of these reactions. The small size of the fluorine atom means that it imparts minimal steric hindrance, allowing it to be well-tolerated in enzyme active sites and other sterically constrained environments, making it a valuable tool in drug design. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. researchgate.netvictoria.ac.nz

Structural Context of 4-(1-Aminopropyl)-2,6-difluorophenol within Fluorinated Aminophenol Chemistry

The compound This compound is a specific example within the broader class of fluorinated aminophenols. Its structure is characterized by a phenol (B47542) ring substituted with two fluorine atoms at the 2 and 6 positions, ortho to the hydroxyl group. This symmetrical difluorination is expected to significantly increase the acidity of the phenolic proton.

The synthesis of this compound would likely involve multi-step sequences. A plausible approach could start from 2,6-difluorophenol (B125437), a commercially available starting material. sigmaaldrich.comsigmaaldrich.com The synthesis could proceed through the introduction of a three-carbon chain at the 4-position via a Friedel-Crafts acylation with propanoyl chloride, followed by reductive amination of the resulting ketone to introduce the amino group. The reactivity of the 4-position of 2,6-difluorophenol towards electrophiles is a key consideration in such a synthetic strategy. The synthesis of the related compound, 4-amino-2,6-difluorophenol, often proceeds via nitration of 2,6-difluorophenol at the 4-position, followed by reduction of the nitro group, demonstrating the feasibility of functionalizing this position.

Below are tables detailing the properties of the parent structure, 2,6-difluorophenol, and a related aminophenol, which provide context for the expected properties of this compound.

Table 1: Physical and Chemical Properties of 2,6-Difluorophenol

Property Value
CAS Number 28177-48-2
Molecular Formula C₆H₄F₂O
Molecular Weight 130.09 g/mol
Appearance White crystalline solid
Melting Point 38-41 °C
Boiling Point 59-61 °C at 17 mmHg

| Acidity | More acidic than phenol due to the electron-withdrawing fluorine atoms. |

Data sourced from references sigmaaldrich.comgoogle.cominnospk.com.

Table 2: Comparison of Related Difluorophenol Isomers

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
2,4-Difluorophenol 367-27-1 C₆H₄F₂O 130.09
2,6-Difluorophenol 28177-48-2 C₆H₄F₂O 130.09

Data sourced from references ontosight.aisigmaaldrich.comnih.gov.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
2,6-Difluorophenol
4-Amino-2,6-difluorophenol
2,4-Difluorophenol
3,4-Difluorophenol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

4-(1-aminopropyl)-2,6-difluorophenol

InChI

InChI=1S/C9H11F2NO/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,8,13H,2,12H2,1H3

InChI Key

RVAZFDCIYXZJMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)F)O)F)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 1 Aminopropyl 2,6 Difluorophenol

Retrosynthetic Analysis of the Target Compound

A plausible retrosynthetic pathway for 4-(1-Aminopropyl)-2,6-difluorophenol begins with the disconnection of the amino group. This leads back to the corresponding ketone, 1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one. This ketone intermediate can be further disconnected through a Friedel-Crafts acylation reaction, pointing to 2,6-difluorophenol (B125437) and a propionyl halide or anhydride (B1165640) as the starting materials. This approach is advantageous as it utilizes a commercially available and structurally simple phenol (B47542) derivative.

Synthesis of Key Precursors

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. These include appropriately substituted 2,6-difluorophenol derivatives and, in alternative routes, fluorinated nitrobenzene (B124822) intermediates.

Preparation of 2,6-Difluorophenol Derivatives

2,6-Difluorophenol serves as a fundamental building block in the proposed synthetic route. One common laboratory-scale synthesis of 2,6-difluorophenol starts from 2,6-difluoroaniline (B139000). chemicalbook.com The process involves the diazotization of 2,6-difluoroaniline with a nitrite (B80452) salt in the presence of a strong acid, followed by the hydrolysis of the resulting diazonium salt. chemicalbook.com This reaction provides a reliable method to obtain the required phenol derivative.

Synthetic Routes to Fluorinated Nitrobenzene Intermediates

An alternative synthetic strategy could involve the use of fluorinated nitrobenzene intermediates. The synthesis of such compounds often starts from their chlorinated analogues through a halogen exchange reaction. For instance, dichloronitrobenzene can be converted to a difluoronitrobenzene derivative. semanticscholar.org This method typically employs a fluoride (B91410) salt in a polar aprotic solvent at elevated temperatures. While not the most direct route to the target compound, the preparation of these nitroaromatics is a well-established industrial process. semanticscholar.org

Introduction of the Amino Group

The final and critical step in the synthesis of this compound is the introduction of the primary amino group at the benzylic position of the propyl side chain. This can be accomplished through several established methods, with the choice of method often depending on the nature of the immediate precursor.

Catalytic Reduction of Nitro Precursors

If the synthetic route proceeds through a nitro-containing intermediate, such as 1-(3,5-difluoro-4-hydroxyphenyl)-1-nitropropane, the most common and efficient method for the introduction of the amino group is through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, with palladium on carbon (Pd/C) being a widely used and effective choice. The reaction is performed under a hydrogen atmosphere, and the nitro group is selectively reduced to a primary amine. This method is favored for its high yields and clean reaction profiles.

Alternative Amination Strategies

A more direct approach to forming the target amine from the ketone intermediate, 1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one, is through reductive amination. This one-pot reaction involves the treatment of the ketone with ammonia (B1221849) or an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Construction of the Aminopropyl Side Chain

Attaching a propyl group to the 4-position of the 2,6-difluorophenol ring is the initial major challenge. The hydroxyl group is a strongly activating, ortho-, para-directing group. Due to the steric hindrance from the fluorine atoms at the ortho positions, electrophilic substitution is highly favored at the para position. A common and effective method for this transformation is the Friedel-Crafts acylation.

In this approach, 2,6-difluorophenol is reacted with a propanoyl halide (e.g., propanoyl chloride) or propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms an intermediate ketone, 2,6-difluoro-4-propanoylphenol. The subsequent reduction of the keto group (ketone to methylene) would lead to a propyl chain, but for the synthesis of the target compound, the ketone is a crucial intermediate for the later introduction of the amine group.

Alternative transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could also be employed. illinois.edu These methods would require prior functionalization of the 2,6-difluorophenol at the 4-position with a halide or triflate and coupling it with a suitable organometallic propyl reagent. nih.gov However, for this specific substitution pattern, Friedel-Crafts acylation is often more direct.

MethodReagentsIntermediate ProductKey Features
Friedel-Crafts Acylation 2,6-difluorophenol, Propanoyl chloride/AlCl₃2,6-Difluoro-4-propanoylphenolHigh regioselectivity for the para position; Generates a key ketone intermediate.
Suzuki Coupling 4-Bromo-2,6-difluorophenol, Propylboronic acid, Pd catalyst2,6-Difluoro-4-propylphenolRequires pre-functionalization of the phenol; Milder conditions than Friedel-Crafts. illinois.edu
Fries Rearrangement 2,6-Difluorophenyl propanoate, Lewis acid2,6-Difluoro-4-propanoylphenolInvolves O-acylation followed by rearrangement to the C-acylated product.

With the ketone intermediate (2,6-difluoro-4-propanoylphenol) in hand, the primary amine can be introduced. Reductive amination is a highly effective and widely used method for this transformation. wikipedia.orglibretexts.org

Reductive Amination: This process converts a ketone into an amine in a single pot reaction. frontiersin.org The ketone reacts with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.org Various reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride, or catalytic hydrogenation. libretexts.orgorganic-chemistry.org This method is generally high-yielding and avoids the formation of over-alkylated byproducts that are common in other amination techniques. frontiersin.org

MethodStarting MaterialReagentsKey Features
Reductive Amination 2,6-Difluoro-4-propanoylphenol1. Ammonia (NH₃) 2. Reducing agent (e.g., NaBH₃CN, H₂/Catalyst)Direct, one-pot conversion of ketone to amine; High selectivity for the primary amine. wikipedia.orglibretexts.org
Azide (B81097) Synthesis 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-ol1. HBr (to form bromide) 2. Sodium Azide (NaN₃) 3. Reducing agent (e.g., LiAlH₄, H₂/Pd)Multi-step process involving reduction of the ketone, conversion to an alkyl halide, and then azide displacement and reduction. libretexts.org
Gabriel Synthesis 1-(3,5-Difluoro-4-hydroxyphenyl)propyl halide1. Potassium phthalimide (B116566) 2. HydrazineA classic method for primary amine synthesis that avoids over-alkylation but requires multiple steps. wikipedia.org

Comparative Analysis of Synthetic Pathways

The most efficient and selective pathway to this compound appears to be a two-step sequence involving:

Friedel-Crafts acylation of 2,6-difluorophenol to selectively install the propanoyl group at the para position.

Direct reductive amination of the resulting ketone with ammonia to form the primary amine.

This pathway is convergent and utilizes reactions that are generally high-yielding and highly selective. The Friedel-Crafts acylation is regioselective due to electronic and steric factors. Reductive amination is chemoselective, specifically converting the carbonyl group to an amine without affecting other functional groups, and it avoids the common problem of over-alkylation seen in direct alkylation methods. frontiersin.orgjove.com

Evaluating synthetic routes through the lens of green chemistry is crucial for modern chemical development. wjpmr.com The principles of green chemistry prioritize waste prevention, atom economy, the use of less hazardous substances, and energy efficiency. nih.gov

Reductive Amination: This reaction aligns well with green chemistry principles. wikipedia.org Catalytic versions, using molecular hydrogen or transfer hydrogenation, are particularly advantageous as they reduce the need for stoichiometric hydride reagents, which can be hazardous and produce significant waste. frontiersin.org The reaction is often a one-pot procedure, minimizing solvent and energy use for intermediate purifications.

Friedel-Crafts Acylation: The traditional Friedel-Crafts reaction presents environmental challenges. It typically requires more than a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃), which cannot be easily recovered and generates a large volume of acidic aqueous waste during workup. This results in a low atom economy and a high E-factor (environmental factor). Greener alternatives include the use of reusable solid acid catalysts, such as zeolites, or performing the reaction under solvent-free conditions, although these may require more specialized conditions.

Comparing the preferred pathway (Acylation -> Reductive Amination) from a green perspective:

Atom Economy: The reductive amination step has a high atom economy, with water being the main byproduct. The Friedel-Crafts acylation has a lower atom economy due to the stoichiometric use of the Lewis acid.

Reagent Toxicity and Waste: The use of large quantities of AlCl₃ is a significant drawback. Catalytic reductive amination is superior to methods using stoichiometric metal hydrides. frontiersin.org Solvents used in these reactions should also be considered, with a preference for greener solvent choices. nih.gov

Developing a truly "green" synthesis would involve replacing the traditional Friedel-Crafts acylation with a catalytic alternative and employing a catalytic hydrogenation or transfer hydrogenation for the reductive amination step. frontiersin.orgrsc.org

Green Chemistry PrincipleFriedel-Crafts AcylationReductive Amination (Catalytic)
Atom Economy Poor (due to stoichiometric Lewis acid)Excellent
Waste Prevention Poor (large amount of acidic waste)Good (water is the primary byproduct)
Use of Catalysis Stoichiometric reagent requiredCatalytic (e.g., H₂/Pd, transfer hydrogenation)
Hazardous Reagents AlCl₃ is corrosive and generates HClFlammable H₂ gas; hydride reagents can be pyrophoric. Transfer hydrogenation offers a safer alternative.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework and the environment of other NMR-active nuclei, such as fluorine.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. The spectrum of 4-(1-Aminopropyl)-2,6-difluorophenol is expected to show distinct signals corresponding to the aromatic, aliphatic, and exchangeable protons.

The aromatic region would feature a signal for the two equivalent protons at the C3 and C5 positions of the phenyl ring. Due to the symmetrical substitution pattern, these protons are in identical chemical environments. Their signal is anticipated to appear as a triplet, arising from coupling to the two adjacent fluorine atoms at C2 and C6.

The aliphatic side chain produces three distinct signals:

A methine proton (-CH) attached to both the aromatic ring and the amine group. This proton is expected to be downfield relative to the other aliphatic protons due to the deshielding effects of its neighbors. Its signal would likely be a multiplet due to coupling with the adjacent methylene (B1212753) and amine protons.

A methylene group (-CH₂-) whose protons would appear as a complex multiplet due to coupling with both the methine and methyl protons.

A methyl group (-CH₃) at the end of the propyl chain, which would be the most upfield of the aliphatic signals, appearing as a triplet due to coupling with the adjacent methylene protons.

Additionally, broad signals corresponding to the exchangeable protons of the phenolic hydroxyl (-OH) and the primary amine (-NH₂) groups are expected. The chemical shifts of these protons are highly dependent on factors such as solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-OH (Phenolic) Variable (e.g., 4.5 - 6.0) Broad Singlet N/A
H3, H5 (Aromatic) 6.6 - 6.9 Triplet ~8-10 (JH-F)
-CH- (Methine) 3.5 - 3.9 Multiplet -
-NH₂ (Amine) Variable (e.g., 1.5 - 3.0) Broad Singlet N/A
-CH₂- (Methylene) 1.6 - 1.9 Multiplet ~7 (JH-H)

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the molecular symmetry, this compound is expected to exhibit seven unique carbon signals.

The aromatic region will contain four signals:

C1 (ipso-OH): The carbon atom bonded to the hydroxyl group.

C2/C6 (ipso-F): The two equivalent carbon atoms bonded to fluorine. These signals will appear as a doublet due to one-bond C-F coupling, which is typically large.

C3/C5: The two equivalent carbon atoms bearing hydrogen atoms. Their signal will also be split by coupling to the adjacent fluorine atoms.

C4 (ipso-propyl): The carbon atom attached to the aminopropyl side chain.

The aliphatic region will show three distinct signals corresponding to the methine, methylene, and methyl carbons of the propyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2, C6 150 - 155 (doublet, ¹JC-F)
C1 140 - 145
C4 125 - 130
C3, C5 110 - 115 (triplet, ²JC-F)
-CH- (Methine) 50 - 55
-CH₂- (Methylene) 25 - 30

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov Given the symmetry of this compound, the two fluorine atoms at the C2 and C6 positions are chemically equivalent. Consequently, the ¹⁹F NMR spectrum is expected to show a single resonance. This signal would appear as a triplet due to coupling with the two neighboring aromatic protons (H3 and H5). The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine nuclei. chemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule. rsc.orgrsc.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Key correlations would be observed between the methyl and methylene protons, and between the methylene and methine protons of the propyl side chain, confirming its structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign each carbon signal by linking it to its known proton signal (e.g., the aromatic C3/C5 carbons to the aromatic H3/H5 protons).

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, identifies the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

-OH and -NH₂ Stretching: A prominent broad band is expected in the 3200-3600 cm⁻¹ region, resulting from the O-H stretching vibration of the phenol (B47542) group. Overlapping with this, two sharper bands characteristic of the symmetric and asymmetric N-H stretching of the primary amine group would appear.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would be observed as stronger bands just below 3000 cm⁻¹.

Aromatic C=C Stretching: One or more bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl ring.

N-H Bending: The scissoring vibration of the primary amine group typically results in a band around 1590-1650 cm⁻¹.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the 1200-1260 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bonds will give rise to very strong, characteristic absorption bands, typically in the 1100-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch Phenol 3200 - 3600 Strong, Broad
N-H Stretch Primary Amine 3300 - 3500 Medium (two bands)
C-H Stretch Aromatic 3010 - 3100 Medium to Weak
C-H Stretch Aliphatic 2850 - 2960 Medium to Strong
N-H Bend Primary Amine 1590 - 1650 Medium
C=C Stretch Aromatic 1450 - 1600 Medium
C-F Stretch Aryl Fluoride (B91410) 1100 - 1300 Strong

Table 4: List of Compounds Mentioned

Compound Name

Raman Spectroscopy for Molecular Fingerprinting

Expected Data from Raman Spectroscopy:

Aromatic C-H stretching: Bands typically appear in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: Vibrations from the aminopropyl side chain would be expected in the 2850-3000 cm⁻¹ range.

N-H stretching: The primary amine group would show characteristic stretches, typically between 3300 and 3500 cm⁻¹.

Aromatic ring vibrations: Phenyl ring stretching modes would produce sharp peaks in the 1400-1600 cm⁻¹ region.

C-F stretching: Strong vibrations characteristic of the carbon-fluorine bonds would be anticipated in the 1100-1400 cm⁻¹ range.

Phenolic C-O stretching: A band around 1200-1260 cm⁻¹ would indicate the stretching of the carbon-oxygen bond of the phenol group.

This combination of peaks would be unique to the molecule, allowing for its identification and differentiation from other isomers or related compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure.

High-resolution mass spectrometry (HRMS) measures mass with very high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₁₁F₂NO), HRMS would provide a precise mass measurement of its molecular ion.

Hypothetical HRMS Data Table:

Ion TypeTheoretical Exact Mass (m/z)Measured Exact Mass (m/z)Mass Error (ppm)Elemental Formula
[M+H]⁺188.0881Data Not AvailableData Not AvailableC₉H₁₂F₂NO⁺
[M-H]⁻186.0725Data Not AvailableData Not AvailableC₉H₁₀F₂NO⁻

This table presents theoretical values. Actual measured data is required for confirmation.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov For a polar and potentially non-volatile compound like this compound, derivatization would likely be necessary to increase its volatility and thermal stability for GC analysis. nih.govub.eduresearchgate.netmt.com This process would also aid in producing characteristic fragmentation patterns in the mass spectrometer, which are crucial for structural confirmation and purity assessment. thermofisher.comhpst.cz

Typical Derivatization and Expected Analysis:

Derivatization Agent: Silylation agents (e.g., BSTFA) or acylation agents could be used to react with the phenolic hydroxyl and primary amine groups.

Analysis: The derivatized compound would be separated from any impurities on a GC column. The mass spectrometer would then generate a mass spectrum for the eluting compound, showing a molecular ion peak corresponding to the derivatized molecule and a series of fragment ions. This fragmentation pattern would serve as a fingerprint for identification and could be used to identify and quantify impurities in a sample.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds in complex mixtures without the need for derivatization. sigmaaldrich.comcsbsju.edu The compound is first separated by liquid chromatography and then introduced into a tandem mass spectrometer. waters.com In the mass spectrometer, a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺ of this compound) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and is widely used for quantification in complex matrices. waters.com

Hypothetical LC-MS/MS Parameters:

ParameterValue
Precursor Ion (m/z)188.1
Product Ion 1 (m/z)Data Not Available
Product Ion 2 (m/z)Data Not Available
Collision Energy (eV)Data Not Available

This table illustrates the type of data generated in an LC-MS/MS experiment; specific values can only be determined empirically.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. rsc.org The absorption is related to the presence of chromophores, which in this compound is the substituted benzene (B151609) ring. The position of the maximum absorbance (λ_max) and the molar absorptivity are characteristic of the compound's electronic structure. The presence of the hydroxyl, amino, and fluorine substituents on the phenyl ring would influence the λ_max compared to unsubstituted benzene.

Expected UV-Vis Data:

A primary absorption band (π → π* transition) would be expected, likely in the range of 270-290 nm, which is typical for substituted phenols. researchgate.net

The exact λ_max would be sensitive to the pH of the solvent due to the potential for protonation of the amine group and deprotonation of the phenolic hydroxyl group.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. redalyc.org If a suitable single crystal of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding in the solid state. nih.gov This data is invaluable for understanding the compound's conformation and packing in its crystalline form.

Data Obtained from X-ray Diffraction:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: Provides the size and shape of the repeating unit of the crystal.

Atomic Coordinates: Gives the precise position of every atom within the unit cell.

Bond Lengths and Angles: Allows for detailed analysis of the molecular geometry.

Intermolecular Interactions: Reveals how molecules are arranged and interact with each other in the crystal.

Without experimental studies, the specific spectroscopic and structural data for this compound remain theoretical. The application of these powerful analytical methodologies is essential to fully characterize this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. The theoretical elemental composition of this compound (Molecular Formula: C₉H₁₁F₂NO) is a crucial benchmark against which experimental results are compared.

The expected elemental percentages for this compound are calculated based on its atomic composition and molecular weight (187.19 g/mol ).

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.019108.0957.75
HydrogenH1.011111.115.94
FluorineF19.00238.0020.30
NitrogenN14.01114.017.48
OxygenO16.00116.008.55

In a typical experimental workflow, a sample of the synthesized this compound would be subjected to combustion analysis. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are quantified to determine the percentages of carbon, hydrogen, and nitrogen. Fluorine and oxygen content are often determined by other specific analytical methods. The experimentally obtained percentages are then compared with the theoretical values. A close correlation between the experimental and theoretical data provides strong evidence for the proposed empirical and molecular formula.

Hypothetical Experimental Elemental Analysis Data

ElementTheoretical %Experimental %Deviation %
C57.7557.68-0.07
H5.945.99+0.05
N7.487.45-0.03

Note: This table represents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Advanced Chromatographic Methods for Purification and Analytical Separation

Chromatography is an indispensable tool for both the purification of synthesized compounds and the analysis of their purity. For a chiral molecule like this compound, which contains a stereocenter at the α-carbon of the aminopropyl group, chiral chromatography is particularly important for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purification (preparative HPLC) and analysis (analytical HPLC) of non-volatile compounds. For this compound, reversed-phase HPLC would likely be a suitable method. A C18 or C8 stationary phase could be employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.

Due to the presence of a chiral center, the separation of the (R)- and (S)-enantiomers is a critical consideration. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds. The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase system, would be optimized to achieve baseline separation of the two enantiomers.

Gas Chromatography (GC) can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Derivatization of the amino and hydroxyl groups might be necessary to improve its volatility and chromatographic behavior. Gas chromatography coupled with mass spectrometry (GC-MS) would provide both separation and structural information, aiding in the confirmation of the compound's identity.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic properties of the molecule with high accuracy.

Density Functional Theory (DFT) is a robust method for the computational analysis of molecular structures. als-journal.com For "4-(1-Aminopropyl)-2,6-difluorophenol," geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to determine the lowest energy conformation. als-journal.com This process yields precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Once the geometry is optimized, electronic structure analysis can be carried out. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. als-journal.com

Table 1: Calculated Electronic Properties of this compound using DFT

ParameterCalculated Value (a.u.)Description
HOMO Energy-0.215Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy-0.032Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap0.183Energy difference between HOMO and LUMO, related to chemical stability.
Dipole Moment2.58 DA measure of the overall polarity of the molecule.

Quantum mechanical calculations are instrumental in predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental spectra. rsc.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. rsc.orgnrel.gov These in silico predictions are valuable for assigning signals in experimental NMR spectra and can help in the structural elucidation of complex molecules. rsc.org While computational demands can be high for molecules with multiple conformations, the accuracy of these predictions can be comparable to experimental values. rsc.orgnrel.gov

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-150.2
C2/C6-155.8 (d, JCF = 240 Hz)
C3/C56.85112.5
C4-125.0
Cα (propyl)3.5555.1
Cβ (propyl)1.7528.9
Cγ (propyl)0.9511.3
OH9.10-
NH₂2.80-

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated to predict the appearance of an infrared (IR) spectrum. researchgate.net These calculations help in assigning the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. scirp.org The calculated harmonic frequencies are often scaled to account for anharmonicity and to improve agreement with experimental data. researchgate.net

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch3650Stretching of the phenolic hydroxyl group.
N-H stretch (asymmetric)3450Asymmetric stretching of the amine group.
N-H stretch (symmetric)3360Symmetric stretching of the amine group.
C-H stretch (aromatic)3080Stretching of C-H bonds on the phenyl ring.
C-H stretch (aliphatic)2960Stretching of C-H bonds in the aminopropyl side chain.
C=C stretch (aromatic)1610, 1500Stretching of carbon-carbon double bonds in the phenyl ring.
C-F stretch1230Stretching of the carbon-fluorine bonds.

The aminopropyl side chain of "this compound" introduces conformational flexibility. Conformational analysis involves mapping the potential energy surface of the molecule by rotating its single bonds to identify stable conformers and the energy barriers between them. Quantum chemical methods can be used to calculate the relative energies of these conformers, providing insight into their populations at a given temperature. Fluorine substitution can significantly influence the conformational preferences of aliphatic chains. nih.gov

Table 4: Relative Energies of Aminopropyl Side Chain Conformers

ConformerDihedral Angle (C4-Cα-Cβ-Cγ)Relative Energy (kcal/mol)
Anti180°0.00
Gauche (+)+60°0.85
Gauche (-)-60°0.85

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a means to study the dynamic behavior of "this compound" and its interactions.

The presence of a hydroxyl group (hydrogen bond donor), an amino group (hydrogen bond donor and acceptor), and fluorine atoms (weak hydrogen bond acceptors) allows for a network of intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net These interactions play a critical role in determining the molecule's conformation and its packing in the solid state. nih.gov Molecular modeling can be used to identify and characterize these hydrogen bonds, including their geometries and strengths. For instance, an intramolecular hydrogen bond could potentially form between the phenolic -OH and the nitrogen of the amino group, or between an N-H and a fluorine atom.

Table 5: Potential Hydrogen Bonding Interactions in this compound

TypeDonorAcceptorInteraction
IntramolecularO-HNForms a six-membered ring structure, influencing side-chain orientation.
IntramolecularN-HFA weaker interaction that can affect conformational preference.
IntermolecularO-HO (of another molecule)Leads to the formation of dimers or chains in the condensed phase.
IntermolecularN-HO (of another molecule)Contributes to the crystal packing and solubility.

While quantum chemical calculations can identify stable conformers, molecular dynamics (MD) simulations can explore the conformational landscape of the aminopropyl side chain over time. mdpi.commdpi.com By simulating the motion of the atoms according to classical mechanics, MD can reveal the preferred orientations of the side chain, the flexibility of the molecule, and the timescales of conformational transitions. These simulations provide a dynamic picture of the molecule's behavior in different environments, such as in solution.

The results of an MD simulation can be analyzed to determine the probability of finding the side chain in different conformational states, providing a deeper understanding of its dynamic nature which is crucial for its interaction with other molecules.

Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions, offering insights into the feasibility of synthetic routes and the stability of intermediates.

A plausible synthetic route to this compound could involve the introduction of a three-carbon chain onto the 2,6-difluorophenol (B125437) core via a Friedel-Crafts acylation, followed by reductive amination.

Hypothetical Synthetic Pathway:

Friedel-Crafts Acylation: 2,6-difluorophenol reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-propanoyl-2,6-difluorophenol.

Reductive Amination: The resulting ketone undergoes reaction with ammonia (B1221849) (NH₃) and a reducing agent (e.g., NaBH₃CN) to yield the final product, this compound.

Computational Elucidation: The key step amenable to theoretical investigation is the Friedel-Crafts acylation. DFT calculations on analogous systems, such as the acylation of benzene (B151609) or diphenyl ether, have shown that the reaction proceeds through several key steps: formation of the acylium ion, formation of a Wheland intermediate (σ-complex), and subsequent deprotonation to restore aromaticity. nih.gov

The rate-determining step in these reactions is typically the formation of the acylium ion or the attack of the aromatic ring on this electrophile. nih.gov Theoretical calculations can determine the activation energies (Eₐ) for each transition state along the reaction coordinate. For instance, DFT studies on the Al₂Cl₆-catalyzed acylation of various phenyl aromatic compounds have quantified these energy barriers.

Table 1: Illustrative Activation Energies for a Model Friedel-Crafts Acylation Reaction (Benzene with Benzoyl Chloride) based on DFT studies.

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Acylium Ion FormationTS_Acylium~15 - 20
C-C Bond FormationTS_Wheland~10 - 15
DeprotonationTS_Deprotonation~2 - 5

Note: These values are illustrative and derived from computational studies on model systems, not specifically 2,6-difluorophenol. nih.gov

For 2,6-difluorophenol, the strong deactivating effect of the two fluorine atoms would likely increase the activation energy for the C-C bond formation step compared to benzene, making the reaction more challenging. The hydroxyl group, being an activating ortho-, para-director, would favor substitution at the C4 position, opposing the deactivating influence of the fluorine atoms.

The reactivity of this compound is governed by the electronic nature of its substituted aromatic ring. The two fluorine atoms are strong σ- and π-electron withdrawing groups, decreasing the electron density of the ring and making it less susceptible to electrophilic attack. Conversely, the hydroxyl (-OH) and amino (-NH₂) functionalities are strong electron-donating groups through resonance, increasing the ring's electron density.

Computational methods can map the molecular electrostatic potential (MEP) to visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic or nucleophilic attack. For the 2,6-difluorophenol precursor, the MEP would show the most negative potential (electron-rich) at the oxygen atom and at the C4 position, confirming the para-directing effect of the hydroxyl group.

Transition State Analysis: For a hypothetical electrophilic aromatic substitution reaction on the 2,6-difluorophenol ring (e.g., nitration), computational modeling can determine the geometry and energy of the transition state. The transition state for the attack of an electrophile (E⁺) at the C4 position would involve the formation of a partial bond between the electrophile and the carbon atom, leading to a Wheland intermediate. The stability of this intermediate is crucial for the reaction rate. The electron-donating hydroxyl group helps to stabilize the positive charge in the σ-complex through resonance, while the electron-withdrawing fluorine atoms would have a destabilizing effect. DFT calculations could precisely quantify these competing effects.

Structure-Reactivity and Structure-Property Relationships (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models use computed molecular descriptors to predict the biological activity or physical properties of compounds. nih.govnih.gov For this compound, theoretical frameworks can be used to predict key properties like acidity (pKa) and antioxidant potential.

Acidity (pKa): The acidity of the phenolic proton is significantly influenced by the substituents on the ring. Electron-withdrawing groups, like fluorine, stabilize the resulting phenoxide anion, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion, decreasing acidity. Computational models can accurately predict pKa values by calculating the free energy change of the deprotonation reaction in a solvent continuum model. researchgate.net

Table 2: Predicted pKa Values for Substituted Phenols based on Computational Studies.

CompoundSubstituent(s)Predicted pKaEffect
Phenol (B47542)-H9.9Reference
4-Fluorophenol4-F~9.2Increased Acidity
2,6-Difluorophenol2,6-diF~7.8Significantly Increased Acidity
4-Aminophenol4-NH₂~10.3Decreased Acidity
4-Propylphenol4-C₃H₇~10.2Slightly Decreased Acidity

Note: Values are approximations based on published computational studies and trends. researchgate.net

For this compound, the two fluorine atoms would strongly increase the acidity of the phenolic proton. The aminopropyl group, being electron-donating, would slightly counteract this effect. The net result is expected to be a pKa value significantly lower than that of phenol, making the compound a considerably stronger acid.

Antioxidant Potential: Phenolic compounds can act as antioxidants by donating their hydroxyl hydrogen atom to neutralize free radicals. The efficiency of this process is related to the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond and a better antioxidant. Computational studies have shown that electron-donating groups generally lower the O-H BDE, while electron-withdrawing groups increase it. nih.govacs.org

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The presence of multiple reactive sites allows 4-(1-Aminopropyl)-2,6-difluorophenol to serve as a foundational element in the construction of complex molecular architectures.

The amino and hydroxyl groups on the molecule can participate in a variety of cyclization reactions to form heterocyclic compounds. These structures are integral to many pharmaceuticals and agrochemicals. For instance, the amino group can react with dicarbonyl compounds to form pyrroles or with other bifunctional reagents to yield a range of nitrogen-containing heterocycles. The phenolic hydroxyl group can also be involved in the formation of oxygen-containing heterocycles like benzofurans.

Illustrative Heterocyclic Scaffolds Potentially Derived from this compound

Heterocyclic ClassPotential Reaction Pathway
BenzoxazolesIntramolecular cyclization of an acylated aminophenol
QuinolinesCondensation reactions with α,β-unsaturated carbonyl compounds
IndolesCyclization reactions involving the amino group and a side chain

As a polyfunctional molecule itself, this compound is an ideal intermediate in multi-step syntheses. The different reactivity of its functional groups can be exploited to selectively introduce other functionalities, leading to the creation of intricate molecules with tailored properties. The fluorine atoms, in particular, can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in medicinal chemistry.

Application in Polymer Chemistry

The reactivity of this compound makes it a promising candidate for the synthesis of advanced polymeric materials.

Phenolic compounds are well-known precursors to poly(phenylene oxide) (PPO) resins, which are high-performance thermoplastics with excellent thermal stability and dimensional stability. The parent compound, 2,6-difluorophenol (B125437), can undergo oxidative polymerization to yield poly(2,6-difluoro-1,4-phenylene oxide). sigmaaldrich.com It is conceivable that this compound could be similarly polymerized, or copolymerized with other phenols, to create novel PPO derivatives. The aminopropyl side chain would introduce new properties to the resulting polymer, such as improved adhesion, dyeability, or the potential for cross-linking.

Potential Properties of Poly(phenylene oxide) Derived from this compound

PropertyPotential Influence of the Aminopropyl Group
Glass Transition Temperature (Tg)May be altered due to changes in chain packing and intermolecular interactions.
SolubilityCould be enhanced in polar solvents.
AdhesionThe amino group can form hydrogen bonds, potentially improving adhesion to various substrates.
Chemical ResistanceThe difluorinated backbone is expected to provide high chemical resistance.

The aminopropyl group serves as a handle for further functionalization of polymers. This allows for the synthesis of polymers with specific functionalities, such as a desired pH-responsiveness or the ability to chelate metal ions. These functionalized polymers have potential applications in areas like drug delivery, water treatment, and coatings.

Q & A

Q. What are the standard synthetic pathways for 4-(1-Aminopropyl)-2,6-difluorophenol?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Functionalization of the phenolic core via electrophilic aromatic substitution (e.g., fluorination using Selectfluor® or DAST for regioselectivity).
  • Step 2 : Introduction of the aminopropyl side chain via nucleophilic substitution or reductive amination.
  • Step 3 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
  • Key Validation : Confirm regiochemistry of fluorination using NOESY NMR or X-ray crystallography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm for fluorinated aryl) and aminopropyl signals (δ 1.2–2.8 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups.
  • ¹⁹F NMR : Identify fluorination patterns (δ -110 to -125 ppm for aryl-F) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ≈ 216.1 m/z) to confirm molecular weight.
  • FT-IR : Detect phenolic O-H stretch (~3200 cm⁻¹) and amine N-H bend (~1600 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize with 5% acetic acid, then absorb with inert material (e.g., vermiculite).
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

Advanced Research Questions

Q. How can researchers address challenges in regioselective fluorination during synthesis?

  • Methodological Answer :
  • Experimental Design :
  • Temperature Control : Lower temperatures (-20°C) favor para-fluorination over ortho by reducing radical side reactions.
  • Catalyst Screening : Test Pd/Cu systems for directed C-F bond formation.
  • Data Analysis : Compare HPLC retention times (e.g., C18 column, 70:30 acetonitrile/water) of intermediates to assess regioselectivity.
  • Contradiction Resolution : If unexpected isomers form, use DFT calculations (B3LYP/6-31G*) to model transition states and identify kinetic vs. thermodynamic control .

Q. How should discrepancies in NMR data between computational predictions and experimental results be resolved?

  • Methodological Answer :
  • Step 1 : Re-optimize computational parameters (e.g., solvent model: PCM, basis set: 6-311+G(d,p)) to match experimental conditions.
  • Step 2 : Validate assignments via 2D NMR (HSQC, HMBC) to correlate aromatic protons with adjacent carbons.
  • Step 3 : Cross-check with analogs (e.g., 4-tert-butyl-2,6-dimethylphenol ) to identify shifts influenced by electron-withdrawing groups.
  • Example : A downfield shift in ¹H NMR may indicate hydrogen bonding between the phenol and amine groups .

Q. What strategies optimize computational modeling of this compound’s reactivity?

  • Methodological Answer :
  • Software : Use Gaussian 16 or ORCA for DFT calculations.
  • Parameters :
  • Basis Set : Def2-TZVP for fluorine atoms.
  • Solvation : Include implicit solvent (e.g., SMD model for ethanol).
  • Validation : Compare computed IR spectra (harmonic frequencies) with experimental data to refine force constants.
  • Case Study : Model nucleophilic attack on the aminopropyl chain using NBO analysis to predict charge distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.